2-Methoxytetradecanoic acid

Description

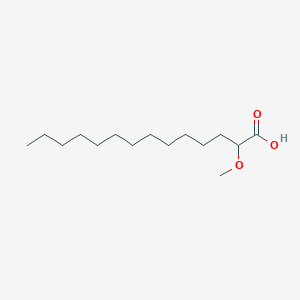

Structure

2D Structure

3D Structure

Propriétés

Numéro CAS |

340156-63-0 |

|---|---|

Formule moléculaire |

C15H30O3 |

Poids moléculaire |

258.4 g/mol |

Nom IUPAC |

2-methoxytetradecanoic acid |

InChI |

InChI=1S/C15H30O3/c1-3-4-5-6-7-8-9-10-11-12-13-14(18-2)15(16)17/h14H,3-13H2,1-2H3,(H,16,17) |

Clé InChI |

SVEUDKQPMQGCGQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCC(C(=O)O)OC |

SMILES canonique |

CCCCCCCCCCCCC(C(=O)O)OC |

Synonymes |

2-methoxytetradecanoic acid |

Origine du produit |

United States |

Natural Occurrence and Proposed Biogenesis of 2 Methoxytetradecanoic Acid

Discovery and Isolation from Biological Sources

The chemical compound 2-methoxytetradecanoic acid is a fascinating molecule with a notable presence in specific biological systems. Its discovery has expanded our understanding of fatty acid diversity and biosynthesis in marine environments.

Marine Organisms as Primary Sources (e.g., Callyspongia fallax sponge)

This compound was first identified in nature within the phospholipids (B1166683) of the Caribbean sponge Callyspongia fallax. acs.orgnih.gov This discovery was significant as it, along with other novel methoxylated fatty acids found in the same sponge, broadened the known range of 2-methoxylated fatty acids to include those with C14 and C15 chain lengths. acs.orgnih.gov Subsequent studies have also identified this compound in other marine sponges, such as Agelas dispar and Amphimedon complanata. nih.govgerli.com These findings underscore that marine sponges are a primary source of this and other related methoxylated fatty acids. acs.orgnih.govnih.govgerli.com

Table 1: Discovery of this compound in Marine Sponges

| Marine Organism | Location of Isolation | Associated Fatty Acids Also Identified |

|---|---|---|

| Callyspongia fallax | Caribbean | 2-methoxypentadecanoic acid, 2-methoxyoctadecanoic acid, (6Z)-2-methoxy-6-tetradecenoic acid acs.orgnih.gov |

| Agelas dispar | Caribbean | 2-methoxy-14-methylpentadecanoic acid, 2-methoxy-14-methylhexadecanoic acid nih.gov |

Evidence of Microbial Involvement in Natural Production

While initially isolated from sponges, there is strong evidence to suggest that the actual producers of this compound and other similar compounds are symbiotic microorganisms residing within the sponge. nih.govgerli.com This hypothesis is supported by the fact that many structurally similar fatty acids are known to be of bacterial origin. gerli.com The presence of these unique fatty acids within the sponge's phospholipids points towards a symbiotic relationship where the bacteria produce the compounds that are then incorporated into the host's tissues. nih.gov This microbial production is a key area of ongoing research, as it opens up possibilities for biotechnological production of these compounds. frontiersin.org

Hypothesized Biosynthetic Pathways in Producing Organisms

The exact biosynthetic pathway for this compound has not been fully elucidated, but it is believed to involve modifications of standard fatty acid synthesis pathways.

Enzymatic Mechanisms Implicated in Methylation and Chain Elongation

The formation of this compound likely involves two key enzymatic processes: chain elongation and methylation.

Chain Elongation: The backbone of the molecule, a tetradecanoic acid (a C14 fatty acid), is assembled through a fatty acid synthase (FAS) or an elongase system. Fatty acid elongation is a cyclical four-step process that extends the acyl chain by two carbons with each cycle. ijs.sinih.govresearchgate.net This process, which occurs primarily in the endoplasmic reticulum and mitochondria, utilizes malonyl-CoA as the two-carbon donor and NADPH as a reducing agent. ijs.sinih.govnih.gov The initial step, the condensation of a fatty acyl-CoA with malonyl-CoA, is the rate-limiting step in this pathway. nih.govresearchgate.net

Methylation: The distinguishing feature of this compound is the methoxy (B1213986) group at the alpha-carbon (C-2). This is believed to be the result of an enzymatic methylation reaction. One proposed mechanism involves the methylation of a 2-hydroxy fatty acid precursor. researchgate.net Enzymes known as methyltransferases are responsible for catalyzing the transfer of a methyl group, typically from a donor molecule like S-adenosyl methionine (SAM), to the hydroxyl group. The synthesis of fatty acid methyl esters (FAMEs) can be catalyzed by enzymes like lipases. nih.govmonash.eduthescipub.com

Metabolic Precursors and Intermediates

The biosynthesis of this compound would start with precursors from primary metabolism. Acetyl-CoA serves as the fundamental building block for fatty acid synthesis. nih.gov Through the action of fatty acid synthase, these units are assembled into longer-chain fatty acids. The likely immediate precursor to this compound is 2-hydroxytetradecanoic acid. researchgate.netnih.gov This intermediate would then undergo methylation to yield the final product.

Table 2: Proposed Biosynthetic Steps for this compound

| Step | Process | Key Enzymes/Systems | Precursor(s) | Product/Intermediate |

|---|---|---|---|---|

| 1 | De novo fatty acid synthesis / Elongation | Fatty Acid Synthase (FAS) / Elongase | Acetyl-CoA, Malonyl-CoA nih.gov | Myristoyl-CoA (C14:0) |

| 2 | Hydroxylation | Hydroxylase | Myristoyl-CoA | 2-Hydroxytetradecanoyl-CoA |

| 3 | Methylation | Methyltransferase | 2-Hydroxytetradecanoyl-CoA, S-adenosyl methionine (SAM) | 2-Methoxytetradecanoyl-CoA |

Ecological Roles and Biological Significance of this compound in its Natural Environment

The presence of this compound in marine sponges is not merely incidental; it is believed to play a significant role in the organism's survival and interaction with its environment.

Research has shown that this compound and other related α-methoxylated fatty acids possess antimicrobial properties. gerli.comnih.gov Specifically, (±)-2-methoxytetradecanoic acid has demonstrated antifungal activity against various fungi, including Candida albicans, Aspergillus niger, and Cryptococcus neoformans. nih.govnih.govresearchgate.net This activity is thought to be a result of the inhibition of N-myristoyltransferase (NMT), an essential enzyme in fungi. nih.govnih.gov

Furthermore, these compounds have shown activity against Mycobacterium tuberculosis, the bacterium responsible for tuberculosis. nih.govresearchgate.net This suggests a potential role for these fatty acids as a chemical defense mechanism for the sponge and its symbiotic bacteria. nih.gov In the highly competitive marine environment, the production of such antimicrobial compounds could protect the sponge from pathogenic microorganisms and deter predators. researchgate.netnih.gov The combination of α-methoxylation and other structural features, such as unsaturation, has been noted to enhance the bactericidal activity of these fatty acids. researchgate.net This highlights the ecological importance of these unique molecules in the chemical defense strategies of marine organisms.

Proposed Function as Antimicrobial Defense Mechanisms

Research has demonstrated that this compound possesses significant antimicrobial properties. researchgate.netfitoterapia.net It exhibits antifungal activity against a range of fungal pathogens. researchgate.netnih.gov For instance, it has shown inhibitory effects against Candida albicans, Aspergillus niger, and Cryptococcus neoformans with a minimum inhibitory concentration (MIC) of 100 μM. researchgate.netnih.govnih.gov Its fungitoxicity is considered comparable to that of 2-iodotetradecanoic acid. nih.gov

The compound also displays bactericidal activity, particularly against Gram-positive bacteria such as Staphylococcus aureus. researchgate.netfitoterapia.net One of the postulated mechanisms for its antifungal action is the inhibition of the enzyme N-myristoyltransferase (NMT), which is crucial for fungal viability. researchgate.netnih.govnih.gov The production of such antimicrobial lipids is considered a plausible defense strategy for marine sponges, protecting them from pathogenic microbes in their highly competitive environment. researchgate.net

Interactive Data Table: Antimicrobial Activity of this compound This table is interactive. You can sort the data by clicking on the column headers.

| Target Organism | Type | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Candida albicans | Fungus | 100 μM | researchgate.netnih.govnih.gov |

| Aspergillus niger | Fungus | 100 μM | researchgate.netnih.govnih.gov |

| Cryptococcus neoformans | Fungus | 100 μM | researchgate.netnih.govnih.gov |

| Gram-positive bacteria | Bacteria | 0.35 μmol/ml | fitoterapia.net |

| Staphylococcus aureus | Bacterium (Gram-positive) | Noted activity, specific MIC not detailed in source | researchgate.netnih.gov |

Contribution to Host-Symbiont Interactions in Marine Ecosystems

The likely origin of this compound from symbiotic bacteria highlights its role in the intricate relationships within marine ecosystems. acs.orggerli.com Sponges host diverse communities of microorganisms, and the chemical compounds produced by these symbionts can be crucial for the host's survival. researchgate.net

The production of antimicrobial compounds like this compound by bacteria is a prime example of a defensive symbiosis. researchgate.net In this relationship, the bacteria produce chemical agents that protect the host sponge from colonization by pathogenic fungi and bacteria. researchgate.net In return, the sponge provides its microbial symbionts with a stable and nutrient-rich environment. This interaction is a key survival strategy, allowing sponges to thrive in densely populated marine habitats where competition for space and resources is intense. researchgate.net The presence of these specialized fatty acids is, therefore, a testament to the co-evolution of sponges and their microbial partners. nih.gov

Chemical Synthesis Methodologies and Analog Development for 2 Methoxytetradecanoic Acid

Total Synthesis Routes for 2-Methoxytetradecanoic Acid

Multi-step Synthetic Pathways (e.g., starting with heptaldehyde for related analogs)

For certain analogs, particularly those with shorter chain lengths, multi-step synthetic pathways have been employed. For instance, the synthesis of 2-methoxyoctanoic acid, a shorter-chain analog of this compound, commences with heptaldehyde. researchgate.net This approach highlights the adaptability of synthetic strategies to accommodate different starting materials for the construction of a range of α-methoxylated fatty acids.

Rational Design and Synthesis of this compound Analogs

To explore the structure-activity relationship and optimize the biological profile, various analogs of this compound have been rationally designed and synthesized. These modifications primarily focus on altering the aliphatic chain length and introducing heteroatoms.

Heteroatom Substitutions within the Aliphatic Chain (e.g., 4-oxa- and 4-thia-analogs)

To probe the electronic and conformational requirements for biological activity, analogs of this compound containing heteroatoms within the aliphatic chain have been synthesized.

Table of Synthetic Analogs and Precursors

| Compound Name | Starting Material | Number of Steps | Overall Yield (%) | Reference |

| (±)-2-Methoxytetradecanoic acid | Methyl 2-hydroxytetradecanoate | 2 | 71 | researchgate.netnih.gov |

| 2-Methoxyoctanoic acid | Heptaldehyde | Multi-step | Not specified | researchgate.net |

| (S)-2-Methoxy-4-oxatetradecanoic acid | 1,2-O-isopropylidene-(S)-glycerol | 6 | 11-14 | researchgate.net |

| (±)-2-Methoxy-4-oxatetradecanoic acid | 1,2-O-isopropylidene-rac-glycerol | 6 | 11-14 | researchgate.net |

| (±)-2-Methoxy-4-thiatetradecanoic acid | 1-Decanethiol | 5 | 14 | chapman.edu |

| (±)-2-Hydroxy-4-thiatetradecanoic acid | 1-Decanethiol | 4 | 20 | chapman.edu |

Introduction of Unsaturation (e.g., acetylenic and other unsaturated fatty acids)

The introduction of unsaturation into the 2-methoxylated fatty acid backbone is a key strategy for creating a diverse range of analogs with potentially enhanced or novel properties. Synthetic routes have been developed to incorporate both double (alkenoic) and triple (alkynoic) bonds at specific positions within the fatty acid chain.

The strategic placement of unsaturation, particularly acetylenic bonds, has been shown to be a critical factor. For example, (±)-2-methoxy-6-heptadecynoic acid demonstrated greater inhibitory activity against the Leishmania donovani DNA topoisomerase IB enzyme compared to its cis-alkenoic counterpart, (±)-2-methoxy-6Z-heptadecenoic acid. scispace.comscispace.com

Advanced Chemical Characterization of Synthesized Compounds

Rigorous characterization is essential to confirm the identity and purity of the synthesized this compound and its analogs. This is typically achieved through a combination of spectroscopic and chromatographic techniques.

Spectroscopic Analysis for Structural Elucidation (e.g., NMR, MS)

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the detailed structural analysis of these fatty acids. nih.govuba.arnih.govsciopen.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectroscopy provide critical information about the molecular structure.

In the ¹H-NMR spectrum of (±)-2-methoxy-6-icosynoic acid, characteristic signals include the methoxy (B1213986) protons resonating at δ 3.45 ppm and the methine hydrogen at the C-2 position appearing at δ 3.83 ppm. nih.gov For (±)-2-methoxy-6-heptadecynoic acid, the ¹H-NMR spectrum in CDCl₃ shows the methine proton as a triplet at δ 3.83 (t, J = 4.6 Hz), the methoxy protons as a singlet at δ 3.44, and the terminal methyl protons as a triplet at δ 0.87 (t, J = 6.9 Hz). scispace.com

The ¹³C-NMR spectrum is equally informative. For (±)-2-methoxy-6-icosynoic acid, the methoxy carbon appears at δ 58.22 ppm, the C-2 methine carbon at δ 79.73 ppm, the acetylenic carbons (C-6 and C-7) at δ 79.02 ppm and δ 81.05 ppm respectively, and the carbonyl carbon (C-1) at δ 176.40 ppm. nih.gov In the case of (±)-2-methoxy-6Z-heptadecenoic acid, the carbonyl carbon (C-1) resonates at δ 176.87 ppm, the olefinic carbons (C-6 and C-7) at δ 129.04 ppm and δ 131.26 ppm respectively, the C-2 carbon at δ 80.46 ppm, and the methoxy carbon at δ 58.28 ppm. scispace.com The geometry of double bonds can be determined by the chemical shifts of the adjacent carbon atoms; carbons next to cis double bonds typically resonate between 26 and 28 ppm. scispace.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of the synthesized compounds. For instance, High-Resolution Mass Spectrometry (HRMS) of (±)-2-methoxy-6Z-heptadecenoic acid showed a [M+H]⁺ ion at m/z 299.2583, consistent with the calculated value for C₁₈H₃₅O₃. scispace.com Gas Chromatography-Mass Spectrometry (GC-MS) is also employed, providing fragmentation data that aids in structural confirmation. scispace.com

The following table summarizes key spectroscopic data for selected 2-methoxylated fatty acids:

| Compound | ¹H-NMR (δ, ppm) | ¹³C-NMR (δ, ppm) |

| (±)-2-methoxyheptadecanoic acid | 3.79 (t, 1H), 3.46 (s, 3H), 1.28 (brs, 26H), 0.87 (t, 3H) | 175.89 (C-1), 80.27 (C-2), 58.34 (-OCH₃) |

| (±)-2-methoxy-6Z-heptadecenoic acid | 5.35 (m, 2H), 3.78 (t, 1H), 3.42 (s, 3H), 0.85 (t, 3H) | 176.87 (C-1), 131.26 (C-7), 129.04 (C-6), 80.46 (C-2), 58.28 (-OCH₃) |

| (±)-2-methoxy-6-heptadecynoic acid | 3.83 (t, 1H), 3.44 (s, 3H), 2.20 (t, 2H), 0.87 (t, 3H) | 176.97 (C-1), 81.07 (C-7), 79.72 (C-2), 79.02 (C-6), 58.24 (-OCH₃) |

| (±)-2-methoxy-6-icosynoic acid | 3.83 (t, 1H), 3.45 (s, 3H) | 176.40 (C-1), 81.05 (C-7), 79.73 (C-2), 79.02 (C-6), 58.22 (-OCH₃) |

Data sourced from references nih.govscispace.com.

Chromatographic Purity Assessment

Chromatographic techniques are indispensable for assessing the purity of the synthesized fatty acids. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary methods used.

High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector, is used to determine the purity of fatty acid methyl esters. researchgate.net For instance, a method using an acetonitrile (B52724) isocratic elution can be employed to analyze the methyl ester derivatives of the fatty acids. researchgate.net The purity of a chromatographic peak can be further assessed using techniques like two-dimensional correlation analysis, which can reveal the presence of co-eluting species. mdpi.com Modern HPLC systems with photodiode array (PDA) detectors allow for peak purity analysis by comparing UV-Vis spectra across a single chromatographic peak. chromatographyonline.com

Gas Chromatography (GC): GC, typically coupled with a Flame Ionization Detector (GC-FID) or a mass spectrometer (GC-MS), is a standard method for analyzing fatty acid methyl esters. researchgate.net The purity of the final product can be confirmed by GC analysis, with purities often exceeding 99%. mdpi.com For example, the purity of synthesized (E)-hept-2-enoic and (E)-oct-2-enoic acids was confirmed to be greater than 99% by GC after purification by vacuum distillation. mdpi.com

It is important to note that proving a peak is 100% pure is challenging, as impurities may be present at very low concentrations, have similar spectral properties, or co-elute completely with the main component. elementlabsolutions.com Therefore, employing orthogonal chromatographic methods, such as using different column chemistries or separation modes, can provide a higher degree of confidence in the purity assessment. chromatographyonline.comelementlabsolutions.com

Biological Activities and Mechanistic Investigations in Preclinical Research Models

Antimicrobial Research Applications

2-Methoxytetradecanoic acid has demonstrated notable antifungal properties against a range of pathogenic fungi in laboratory settings. Research has shown it to be a highly effective antifungal agent among a series of related fatty acids. Specifically, its activity has been evaluated against Candida albicans, Cryptococcus neoformans, and Aspergillus niger. In comparative studies, (±)-2-methoxytetradecanoic acid was identified as the most potent antifungal fatty acid within its series, exhibiting a minimum inhibitory concentration (MIC) of 0.11 mM against these three fungal strains. This highlights its broad-spectrum potential in inhibiting key fungal pathogens.

Antifungal Activity of this compound and Related Compounds

| Compound | Candida albicans (MIC) | Cryptococcus neoformans (MIC) | Aspergillus niger (MIC) |

|---|---|---|---|

| (±)-2-Methoxytetradecanoic acid | 0.11 mM | 0.11 mM | 0.11 mM |

| (±)-2-methoxy-4-thiatetradecanoic acid | 1.24 mM | 0.8-1.2 mM | 0.8-1.2 mM |

| 4-thiatetradecanoic acid | 4.8-12.7 mM | 4.8-12.7 mM | 4.8-12.7 mM |

| (±)-2-hydroxy-4-thiatetradecanoic acid | - | 0.17 mM | 5.5 mM |

| (±)-2-methoxy-4-oxatetradecanoic acid | - | 0.08-0.22 mM | 0.08-0.22 mM |

The antimycobacterial potential of 2-methoxylated fatty acids has been a subject of scientific inquiry. A study involving a series of saturated 2-methoxylated fatty acids with carbon chains ranging from 8 to 14 atoms investigated their inhibitory effects against Mycobacterium tuberculosis H37Rv. nih.govnih.gov Within this series, this compound is a naturally occurring compound. researchgate.net The research found that all the tested methoxylated fatty acids exhibited some level of inhibition against M. tuberculosis H37Rv at a concentration of 6.25 µg/mL. nih.govnih.gov However, the study also indicated that the presence of α-methoxylation does not significantly enhance the antimycobacterial activity when compared to the corresponding non-methoxylated fatty acids. nih.govresearchgate.net For instance, the most effective compound in the series was 2-methoxydecanoic acid, which showed a minimum inhibitory concentration (MIC) similar to its non-methoxylated counterpart, capric acid. nih.gov

Research has explored the antibacterial effects of 2-methoxylated fatty acids, including (6Z)-(±)-2-methoxy-6-hexadecenoic acid, a compound related to this compound, against clinically relevant bacterial strains. These studies have demonstrated notable activity against both Gram-positive and Gram-negative bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli.

One investigation revealed that (6Z)-(±)-2-methoxy-6-hexadecenoic acid was particularly effective against E. coli, with a half-maximal inhibitory concentration (IC50) of 21 µg/mL. In contrast, another analog, (6Z)-(±)-2-methoxy-6-octadecenoic acid, was the most active against clinical isolates of MRSA, displaying IC50 values between 17–37 µg/mL. nih.gov The study concluded that the combination of α-methoxylation and a C-6 unsaturation enhances the bactericidal properties of these fatty acids. It was also noted that the antibacterial activity of the more lipophilic C18 acid against MRSA occurs in a micellar state, as indicated by its lower critical micelle concentration (CMC) of 15–20 µg/mL compared to the C16 analog's CMC of 70–100 µg/mL. nih.gov

Antibacterial Activity of Select 2-Methoxylated Fatty Acids

| Compound | Target Organism | IC50 (µg/mL) |

|---|---|---|

| (6Z)-(±)-2-methoxy-6-hexadecenoic acid | Escherichia coli | 21 |

| (6Z)-(±)-2-methoxy-6-octadecenoic acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 17-37 |

Cellular and Molecular Impact Studies

The antifungal activity of α-methoxylated fatty acids, including this compound, has been linked to the inhibition of fungal N-myristoyltransferase (NMT). This enzyme is crucial for the viability of various fungi, such as Candida albicans and Cryptococcus neoformans, as it catalyzes the attachment of myristate, a 14-carbon saturated fatty acid, to the N-terminal glycine of a specific set of cellular proteins. This process, known as N-myristoylation, is essential for the proper localization and function of these proteins, many of which are involved in critical signaling pathways.

The introduction of a methoxy (B1213986) group at the α-position (C-2) of the fatty acid is a key structural modification. It is believed that this modification interferes with the binding of the fatty acid to the NMT enzyme, thereby inhibiting its catalytic activity. The inhibition of NMT disrupts vital cellular processes in fungi, leading to growth arrest and cell death. This makes fungal NMT an attractive target for the development of novel antifungal agents.

Effects on Cellular Processes and Signaling Pathways in Research Models (e.g., protein interactions, metabolic processes)

No specific studies detailing the effects of this compound on cellular processes, protein interactions, or metabolic signaling pathways in research models were identified. The scientific literature within the search results does not provide information on how this specific compound interacts with or modulates these fundamental biological activities.

In Vitro Cytotoxicity Assessments on Non-Clinical Cell Lines (e.g., leukemia, neuroblastoma cell lines)

There is no available data from the conducted searches regarding the in vitro cytotoxic effects of this compound on leukemia or neuroblastoma cell lines. While research exists on the cytotoxic properties of other compounds on these cell lines, specific assessments for this compound are not present in the available literature. Research has noted that this compound is a naturally occurring fatty acid with some antifungal activity against Candida albicans researchgate.net.

Research into Host-Pathogen Interaction Modulation

Role of this compound in Microbial Virulence Mechanisms

Specific research on the role of this compound in modulating microbial virulence is limited. Studies have investigated related fatty acids. For instance, tetradecanoic acid (myristic acid) has been shown to reduce the production of the virulence factor pyocyanin in Pseudomonas aeruginosa frontiersin.orgnih.gov. Another study evaluated a series of 2-methoxylated fatty acids for activity against Mycobacterium tuberculosis, but concluded that the α-methoxylation did not enhance antimycobacterial activity compared to the non-methoxylated parent compounds researchgate.net. However, direct evidence detailing the specific role of this compound in the virulence mechanisms of a broader range of microbes is not available in the search results.

Impact on Host Cell Responses to Pathogens in Preclinical Systems

No studies were identified that investigate the impact of this compound on host cell responses to pathogens in preclinical systems. The current body of scientific literature from the search results does not provide insight into how this compound may modulate immune responses or other cellular reactions during infection.

Structure Activity Relationship Sar Studies of 2 Methoxytetradecanoic Acid and Its Analogs

Quantitative Analysis of α-Methoxylation's Influence on Biological Potency

The introduction of a methoxy (B1213986) group at the α-position (C-2) of tetradecanoic acid has a profound impact on its biological properties. While tetradecanoic acid (myristic acid) itself exhibits some antimicrobial activity, α-methoxylation can either enhance or diminish this effect depending on the specific analog and the target organism.

A key aspect of α-methoxylation is its ability to block β-oxidation, a major metabolic pathway for fatty acids. This metabolic blockade can lead to increased intracellular concentrations of the fatty acid analog, potentially enhancing its therapeutic effect. For instance, studies on the antifungal properties of 4-thiatetradecanoic acid have shown that α-methoxylation significantly improves its activity. nih.gov

Correlation between Aliphatic Chain Length and Antimicrobial Activity

The length of the aliphatic carbon chain is a critical determinant of the antimicrobial efficacy of fatty acids and their derivatives. For 2-methoxy fatty acids, this correlation has been systematically investigated, particularly concerning their activity against Mycobacterium tuberculosis.

A study that synthesized and evaluated a series of saturated 2-methoxylated fatty acids with even-numbered chains from 8 to 14 carbons revealed a clear dependence of antimycobacterial activity on chain length. All the tested methoxylated fatty acids showed some level of inhibition against Mycobacterium tuberculosis H37Rv at a concentration of 6.25 μg/mL. gjesm.net

The most potent compound in this series was found to be 2-methoxydecanoic acid (C10), which exhibited a minimum inhibitory concentration (MIC) in the range of 200-239 μM. gjesm.net As the chain length increased beyond ten carbons, the activity tended to decrease. This suggests that an optimal chain length exists for maximizing the disruption of the mycobacterial cell envelope or for interacting with specific molecular targets within the bacterium. Generally, for many fatty acids, a chain length of around 12 carbons (lauric acid) is often found to be the most inhibitory against Gram-positive bacteria. mdpi.com

Stereochemical Determinants of Biological Activity (e.g., S- vs. R-enantiomers)

The introduction of a methoxy group at the C-2 position of tetradecanoic acid creates a chiral center, meaning the molecule can exist as two non-superimposable mirror images, or enantiomers: the (S)-enantiomer and the (R)-enantiomer. The spatial arrangement of the atoms in these enantiomers can lead to significant differences in their biological activity, as they may interact differently with chiral biological targets such as enzymes and receptors.

While direct comparative studies on the enantiomers of 2-methoxytetradecanoic acid are not extensively reported, compelling evidence from closely related α-substituted fatty acids underscores the critical role of stereochemistry. For instance, the enzyme fatty acid 2-hydroxylase (FA2H) is stereospecific, producing only the (R)-enantiomer of 2-hydroxy fatty acids. nih.govresearchgate.net

Furthermore, studies on the biological effects of the enantiomers of 2-hydroxy palmitic acid, a C16 analog, have demonstrated differential functions. In adipocytes where FA2H was silenced, the cellular defects could be reversed by the addition of exogenous (R)-2-hydroxy palmitic acid, but not by the (S)-enantiomer. researchgate.net This stereo-specific effect was also noted in the antiproliferative activity of synthetic 2-hydroxy fatty acid-ceramides, where the (R)-enantiomers displayed much stronger activity. nih.gov These findings strongly suggest that the biological activity of this compound is likely to be stereospecific, with one enantiomer being significantly more potent than the other.

Positional and Substituent Effects of Heteroatoms (e.g., 4-oxa, 4-thia, 2-iodo)

The replacement of a methylene (B1212753) (-CH2-) group in the aliphatic chain of tetradecanoic acid with a heteroatom, such as oxygen (oxa) or sulfur (thia), or the introduction of a substituent like iodine, can significantly alter its physicochemical properties and biological activity.

Heteroatom Effects:

The introduction of a sulfur atom at the 4-position to create 4-thiatetradecanoic acid results in a compound with weak antifungal activity. nih.gov However, the antifungal potency of this analog can be dramatically increased by further substitution at the α-position. α-methoxylation of 4-thiatetradecanoic acid was found to be more effective in enhancing its antifungal activity against a range of fungal strains compared to α-hydroxylation. nih.gov For example, against Candida albicans, both α-hydroxy and α-methoxy-4-thiatetradecanoic acid showed similar potent activity (MIC = 1.0-1.2 mM), a significant improvement over the parent compound (MIC = 4.8-12.7 mM). nih.gov

Analogs with an oxygen atom in the chain (oxa-analogs) also exhibit interesting biological profiles. 4-oxatetradecanoic acid has been reported to be fungicidal for Cryptococcus neoformans and can inhibit the replication of HIV-I. nih.gov The position of the heteroatom is crucial, as studies have shown that 3-oxa-, 4-oxa-, 5-oxa-, and 6-oxatetradecanoic acids display a range of activities against C. neoformans, with the 4-oxa analog being the most potent. nih.gov

Substituent Effects:

The introduction of a halogen, such as bromine, at the 2-position of tetradecanoic acid has been shown to yield a compound with potent antifungal properties. 2-bromotetradecanoic acid demonstrated significant activity against Saccharomyces cerevisiae (MIC = 10 μM), Candida albicans (MIC = 39 μM), and Cryptococcus neoformans (MIC = 20 μM). tandfonline.com While specific data for 2-iodotetradecanoic acid is less available, the potent activity of the 2-bromo analog suggests that halogenation at the α-position is a promising strategy for enhancing the antimicrobial effects of tetradecanoic acid.

Computational Approaches to SAR (e.g., QSAR modeling)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is valuable for understanding the key molecular features that govern the potency of compounds like this compound and for predicting the activity of novel, untested analogs.

In the context of antimicrobial fatty acids, QSAR studies have successfully been employed to build predictive models. nih.gov These models typically use a set of calculated molecular descriptors that quantify various aspects of the chemical structure, such as steric, electronic, and lipophilic properties.

Commonly used molecular descriptors in QSAR studies of fatty acids include:

Topological descriptors: These describe the connectivity of atoms in the molecule, such as molecular connectivity indices.

Electronic descriptors: These relate to the electronic properties of the molecule, such as partial charges on atoms and dipole moments.

Quantum chemical descriptors: These are derived from quantum mechanical calculations and can include energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

3D descriptors: These describe the three-dimensional shape and properties of the molecule, such as molecular volume and surface area.

Once a set of descriptors is calculated for a series of fatty acid analogs with known antimicrobial activity, statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to develop a QSAR model. nih.govzju.edu.cn

The validity and predictive power of a QSAR model are assessed through rigorous validation procedures. Internal validation techniques, such as leave-one-out cross-validation (Q²), are used to check the robustness of the model. nih.gov External validation, where the model is used to predict the activity of a set of compounds not used in the model development, is crucial for confirming its predictive ability. nih.gov A statistically robust and validated QSAR model can then be used to screen virtual libraries of compounds and prioritize the synthesis of new analogs with potentially improved antimicrobial activity.

Advanced Research Methodologies and Analytical Approaches Applied to 2 Methoxytetradecanoic Acid

Advanced Chromatographic and Spectroscopic Techniques

Modern analytical chemistry provides a powerful toolkit for the detailed investigation of metabolites like 2-Methoxytetradecanoic acid. These techniques are essential for both qualitative and quantitative analysis, often from intricate biological matrices.

Lipidomics, a subset of metabolomics, focuses on the global study of lipids in biological systems. nih.gov This comprehensive approach is crucial for understanding the role of individual lipid species, such as this compound, in the broader context of lipid metabolism. upce.cz The analytical workflow in lipidomics typically involves sample preparation, lipid extraction, chromatographic separation, mass spectrometric detection, and data analysis. researchgate.net

Advanced analytical platforms, including liquid chromatography-mass spectrometry (LC-MS) and direct infusion mass spectrometry, are employed for lipidomic analysis. nih.gov These methods allow for the identification and quantification of hundreds to thousands of lipid species in a single sample. upce.cz While global lipidomic studies provide a broad overview of the lipidome, targeted lipidomic analyses can be designed to focus on specific lipid classes or molecules of interest, which would be an applicable approach for studying this compound. nih.gov The data generated from lipidomic studies can reveal alterations in lipid profiles associated with physiological or disease states, potentially highlighting the role of specific lipids like this compound as biomarkers. researchgate.net

Mass spectrometry (MS) is an indispensable tool for the structural elucidation of fatty acids. nih.gov Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are routinely used for the analysis of fatty acids in complex biological samples. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, fatty acids are typically derivatized to increase their volatility. nih.gov Common derivatization methods include the formation of methyl esters or other acylated derivatives. nih.gov The fragmentation patterns observed in the mass spectra of these derivatives provide valuable structural information. For long-chain fatty acids, fragmentation often involves a series of peaks separated by 14 mass units, corresponding to the loss of methylene (B1212753) (-CH2-) groups. libretexts.org In the case of this compound, characteristic fragments would be expected from the cleavage of the carbon-carbon bond adjacent to the methoxy (B1213986) group.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS has become a dominant technique in lipid analysis due to its high sensitivity and specificity. nih.gov This method allows for the analysis of fatty acids in their native form or after derivatization. nih.gov In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. The resulting fragmentation spectrum is often unique to the structure of the molecule. miamioh.edulibretexts.org For this compound, the fragmentation pattern would be influenced by the presence of the methoxy group at the alpha-position, leading to characteristic neutral losses and fragment ions that can be used for its identification and structural confirmation in complex mixtures. youtube.com

| Technique | Sample Preparation | Key Information Obtained | Application to this compound |

|---|---|---|---|

| GC-MS | Derivatization to volatile esters (e.g., methyl esters) | Retention time, molecular weight, and fragmentation patterns for structural confirmation. | Identification based on characteristic fragments resulting from the methoxy group and alkyl chain. |

| LC-MS/MS | Lipid extraction from biological matrix | Retention time, accurate mass measurement of precursor and product ions for unambiguous identification and structural elucidation. | Precise identification and quantification in complex biological samples like plasma or tissue extracts. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the chemical structure and conformation of molecules. nih.gov Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for this purpose.

For this compound, the 1H NMR spectrum would show characteristic signals for the methoxy group protons, the proton on the alpha-carbon, and the various methylene and methyl protons of the long alkyl chain. magritek.com The chemical shifts of these protons are influenced by their local chemical environment. magritek.com Similarly, the 13C NMR spectrum would provide distinct signals for each carbon atom in the molecule, including the carbonyl carbon, the methoxy carbon, and the carbons of the tetradecanoyl chain. youtube.com

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) |

|---|---|---|

| 1H | -OCH3 (Methoxy) | ~3.3 - 3.4 |

| 1H | -CH(OCH3)- (Alpha-proton) | ~3.6 - 3.7 |

| 1H | -CH2- (Methylene adjacent to alpha-carbon) | ~1.6 - 1.7 |

| 1H | -(CH2)n- (Bulk methylene) | ~1.2 - 1.4 |

| 1H | -CH3 (Terminal methyl) | ~0.8 - 0.9 |

| 13C | -COOH (Carbonyl) | ~175 - 180 |

| 13C | -CH(OCH3)- (Alpha-carbon) | ~80 - 85 |

| 13C | -OCH3 (Methoxy) | ~57 - 59 |

| 13C | -(CH2)n- (Alkyl chain) | ~22 - 34 |

| 13C | -CH3 (Terminal methyl) | ~14 |

In Vitro and Ex Vivo Research Models for Mechanistic Studies

To understand the biological effects of this compound, researchers utilize various in vitro and ex vivo models. These systems allow for the investigation of cellular and molecular mechanisms in a controlled environment.

Mammalian cell cultures are fundamental tools for studying the effects of compounds on cellular processes. Both two-dimensional (2D) and three-dimensional (3D) cell culture models are employed.

2D Cell Cultures: Traditional 2D cell cultures involve growing cells as a monolayer on a flat surface. nih.gov These models are widely used for initial screening of cytotoxicity and for investigating basic cellular mechanisms. nih.gov The response of cancer cell lines and normal cell lines to potential therapeutic agents can be assessed in 2D cultures, often by measuring cell viability, proliferation, and apoptosis. nih.gov However, 2D cultures may not fully recapitulate the complex microenvironment of tissues in vivo. nih.gov

3D Cell Cultures: Three-dimensional cell culture models, such as spheroids or organoids, offer a more physiologically relevant system for studying cellular responses. mdpi.com In 3D models, cells grow in aggregates, which can mimic the cell-cell and cell-matrix interactions found in tissues. nih.gov These models are increasingly used in drug discovery and toxicology to better predict in vivo outcomes. nih.gov For instance, the cytotoxic effects of anticancer drugs have been shown to differ between 2D and 3D culture systems, with cells in 3D models often exhibiting greater resistance. nih.gov The use of 3D models could provide more accurate insights into the potential toxicity or therapeutic effects of this compound. preprints.org

| Model | Description | Advantages | Limitations |

|---|---|---|---|

| 2D Cell Culture | Cells grown as a monolayer on a flat substrate. | High-throughput, cost-effective, well-established protocols. | Lacks the complexity of in vivo tissue architecture and microenvironment. |

| 3D Cell Culture (Spheroids) | Cells grown as spherical aggregates. | More accurately mimics tissue-like structures, cell-cell interactions, and nutrient/oxygen gradients. | More complex to maintain, potential for heterogeneity in spheroid size and shape. |

Microbial culture systems are essential for determining the antimicrobial properties of compounds and for studying their metabolism by microorganisms.

Susceptibility Testing: The antimicrobial activity of a compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC). nih.gov The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. nih.gov Studies have shown that various fatty acids, including 2-methoxy fatty acids, possess antibacterial and antifungal properties. nih.govcore.ac.uk For example, 2-hexadecynoic acid has demonstrated activity against several bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). nih.gov The antifungal activity of this compound against Candida albicans has also been reported. nih.gov

Metabolic Pathway Analysis: Microorganisms can metabolize a wide range of organic compounds, including fatty acids. The degradation of fatty acids in bacteria often occurs through the β-oxidation pathway. nih.gov Understanding how microorganisms metabolize this compound can provide insights into its environmental fate and potential for bioremediation. It can also reveal novel enzymatic activities, as the presence of the methoxy group at the alpha-position may require specific enzymes for its removal or modification during the degradation process. nih.govpnas.org Metabolomic approaches, such as GC-MS analysis of culture supernatants, can be used to identify the metabolic byproducts of this compound degradation by specific microbial strains. frontiersin.org

Computational and Bioinformatics Approaches

Computational methods provide powerful predictive tools to investigate the molecular interactions of this compound before committing to resource-intensive laboratory experiments. These in silico techniques offer insights into potential enzyme targets and help predict biological activity based on molecular structure.

Molecular Docking and Dynamics Simulations for Enzyme-Ligand Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov In the context of this compound, docking simulations are employed to identify potential enzyme or receptor targets by predicting how the fatty acid might bind within the active or allosteric site of a protein. The process involves generating a three-dimensional structure of the ligand (this compound) and docking it against a library of known protein structures, particularly those involved in fatty acid metabolism or signaling, such as fatty acid synthase, cyclooxygenases, or peroxisome proliferator-activated receptors (PPARs). The output is typically a docking score, which estimates the binding affinity.

Following docking, molecular dynamics (MD) simulations can be performed to analyze the stability of the predicted enzyme-ligand complex over time. mdpi.comrsc.org MD simulations model the atomic and molecular movements, providing a more dynamic and realistic view of the binding interaction, accounting for the flexibility of both the protein and the ligand. mdpi.com This can confirm the stability of key hydrogen bonds or hydrophobic interactions predicted by docking.

Illustrative Docking Results: The following table presents hypothetical docking scores for this compound against several potential enzyme targets. Lower binding energy values suggest a more favorable interaction.

| Target Enzyme | Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Cyclooxygenase-2 (COX-2) | -8.5 | ARG-120, TYR-355, SER-530 |

| Fatty Acid Synthase (FASN) | -7.9 | HIS-878, SER-2151 |

| Peroxisome Proliferator-Activated Receptor Gamma (PPAR-γ) | -9.2 | HIS-323, HIS-449, TYR-473 |

| 5-Lipoxygenase (5-LOX) | -8.1 | HIS-367, LEU-368, ILE-406 |

Example MD Simulation Parameters: This table outlines typical parameters for a molecular dynamics simulation to validate the docking results.

| Parameter | Value |

| Software | GROMACS |

| Force Field | OPLS-AA |

| Water Model | TIP3P |

| Simulation Time | 100 nanoseconds |

| Temperature | 310 K |

| Pressure | 1 bar |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govscribd.com For this compound, a QSAR model could be developed to predict its activity (e.g., anti-inflammatory or antimicrobial potency) based on specific molecular descriptors. mdpi.com

The development of a QSAR model involves several steps:

Data Set Compilation : A series of analogues of this compound would be synthesized, varying features such as chain length, position of the methoxy group, or addition of other functional groups. The biological activity of each analogue would be determined experimentally.

Descriptor Calculation : For each molecule, a wide range of physicochemical properties, known as molecular descriptors (e.g., molecular weight, logP, polar surface area, electronic properties), are calculated.

Model Generation and Validation : Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build an equation that correlates the descriptors with biological activity. nih.govmdpi.com The model's predictive power is then rigorously validated using internal and external test sets of compounds. mdpi.com

A validated QSAR model can then be used to predict the activity of novel, unsynthesized analogues of this compound, guiding the design of more potent compounds. nih.gov

Illustrative QSAR Data: This table shows a hypothetical dataset that could be used to build a QSAR model for predicting the anti-inflammatory activity (IC50) of this compound analogues.

| Compound | Molecular Weight ( g/mol ) | LogP | Polar Surface Area (Ų) | Experimental IC50 (µM) | Predicted IC50 (µM) |

| This compound | 258.4 | 5.2 | 46.5 | 15.2 | 14.8 |

| 3-Methoxytetradecanoic acid | 258.4 | 5.3 | 46.5 | 25.8 | 26.5 |

| 2-Ethoxytetradecanoic acid | 272.4 | 5.7 | 46.5 | 12.1 | 12.5 |

| 2-Methoxyhexadecanoic acid | 286.5 | 6.2 | 46.5 | 9.8 | 10.1 |

Enzymatic Assays and Protein Characterization Techniques

Following computational predictions, in vitro enzymatic and protein-based assays are essential to experimentally validate the interactions and biological effects of this compound.

Recombinant Enzyme Expression and Purification

To study the direct interaction between this compound and a putative target enzyme identified through docking, a pure and active form of the enzyme is required. Recombinant protein expression is the standard method to produce large quantities of a specific protein. nih.gov The gene encoding the target enzyme is cloned into an expression vector, which is then introduced into a host organism, typically Escherichia coli or yeast. nih.gov The host organism is cultured under conditions that induce the expression of the target protein. Subsequently, the protein is purified from the cell lysate using chromatographic techniques, such as affinity chromatography, ion exchange, and size-exclusion chromatography, to achieve high purity.

Illustrative Protein Purification Summary: This table outlines a hypothetical purification scheme for a target enzyme of this compound.

| Purification Step | Total Protein (mg) | Enzyme Activity (Units) | Specific Activity (Units/mg) | Yield (%) |

| Crude Lysate | 1500 | 3000 | 2.0 | 100 |

| Affinity Chromatography | 50 | 2500 | 50.0 | 83 |

| Ion Exchange Chromatography | 15 | 2250 | 150.0 | 75 |

| Size-Exclusion Chromatography | 12 | 2100 | 175.0 | 70 |

Kinetic and Thermodynamic Characterization of Enzyme-Substrate Interactions

With the purified enzyme, detailed kinetic and thermodynamic studies can be performed to characterize its interaction with this compound.

Enzyme kinetics assays measure the rate of the enzymatic reaction at varying substrate concentrations. If this compound acts as an inhibitor, these assays can determine the type of inhibition (e.g., competitive, non-competitive) and its potency (Ki). If it is a substrate, key parameters like the Michaelis constant (Km), maximum velocity (Vmax), and catalytic efficiency (kcat/Km) can be determined. researchgate.net

Thermodynamic characterization , often performed using Isothermal Titration Calorimetry (ITC), measures the heat changes upon binding of the ligand to the protein. nih.gov This allows for the direct determination of the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters of binding, including the change in enthalpy (ΔH) and entropy (ΔS). researchgate.netnih.gov These data provide a complete energetic profile of the interaction.

Illustrative Kinetic and Thermodynamic Parameters: This table provides hypothetical data for the interaction of this compound with its purified target enzyme.

| Parameter | Value | Description |

| Kinetic | ||

| Km | 25 µM | Michaelis constant; substrate concentration at half Vmax. |

| Vmax | 150 µmol/min/mg | Maximum reaction velocity. |

| kcat | 10 s⁻¹ | Turnover number; number of substrate molecules converted per enzyme site per second. |

| Ki | 5 µM | Inhibition constant; indicates potency of inhibition. |

| Thermodynamic | ||

| Kd | 2.5 µM | Dissociation constant; a measure of binding affinity. |

| ΔG | -7.6 kcal/mol | Gibbs Free Energy; indicates spontaneity of binding. |

| ΔH | -4.2 kcal/mol | Enthalpy change; indicates the contribution of bond formation to binding. |

| -TΔS | -3.4 kcal/mol | Entropy change; indicates the contribution of hydrophobic effects and conformational changes. |

Analysis of Downstream Signaling Pathways (e.g., Western blot analysis of phosphorylation)

To understand the cellular effects of this compound, it is crucial to investigate its impact on intracellular signaling pathways. Many cellular processes are regulated by protein phosphorylation cascades. researchgate.net Western blotting is a widely used technique to detect specific proteins in a sample and to assess their modification state, such as phosphorylation. nih.govnih.gov

In a typical experiment, cultured cells are treated with this compound. The cells are then lysed, and the protein extracts are separated by gel electrophoresis and transferred to a membrane. The membrane is probed with primary antibodies specific to a target protein (e.g., Akt, mTOR, ERK) and with another antibody that specifically recognizes the phosphorylated form of that same protein. thermofisher.comnih.gov Changes in the level of phosphorylation following treatment with the compound can reveal which signaling pathways are being modulated. nih.gov

Illustrative Western Blot Analysis Results: This table summarizes hypothetical results from a Western blot experiment investigating the effect of this compound on the PI3K/Akt signaling pathway.

| Treatment Group | Total Akt Protein Level (Relative Units) | Phosphorylated Akt (p-Akt) Level (Relative Units) | Interpretation |

| Control (Vehicle) | 1.0 | 1.0 | Basal pathway activity. |

| This compound (10 µM) | 1.0 | 0.3 | Inhibition of Akt phosphorylation, suggesting pathway downregulation. |

| Positive Control (Pathway Activator) | 1.0 | 4.5 | Confirms the responsiveness of the pathway in the cell model. |

Future Research Directions and Preclinical Translational Potential

Full Elucidation of the Enzymatic Machinery Involved in 2-Methoxytetradecanoic Acid Metabolism

A critical area for future investigation is the complete characterization of the enzymes responsible for the metabolism of this compound in various organisms. While its structure suggests a departure from typical fatty acid metabolism, the precise enzymatic pathways remain largely unknown. The presence of the α-methoxy group is thought to block the standard β-oxidation pathway, potentially contributing to a longer intracellular half-life and enhanced bioactivity. chapman.edu

Future studies should aim to identify and characterize the specific oxidases, hydrolases, and transferases that act on this modified fatty acid. Understanding these metabolic routes is crucial, as they may have applications in developing this and similar fatty acids as probes to investigate fatty acid metabolic pathways in human cells. chapman.edu The metabolism of branched-chain fatty acids, which share structural similarities, involves enzymes like branched-chain aminotransferases and ketoacid dehydrogenases, suggesting potential parallels in the enzymatic machinery. nih.gov Furthermore, omega-oxidation, a process that increases water solubility for excretion and is catalyzed by the cytochrome P450 superfamily, could also play a role in its catabolism. nih.gov

Identification of Novel Protein Targets and Biological Pathways Modulated by this compound

While N-myristoyltransferase (NMT) has been identified as a primary target for this compound, particularly in the context of its antifungal activity, the full spectrum of its molecular interactions is likely broader. nih.govresearchgate.netnih.gov As an analog of myristic acid, it competes for binding to NMT, thereby disrupting the N-myristoylation of fungal proteins essential for functions like protein folding, ultimately inhibiting fungal growth. nih.gov

Development of Highly Specific and Potent Synthetic Analogs for Research Probes

The synthesis of analogs of this compound has already proven to be a valuable strategy for enhancing its biological activity and exploring structure-activity relationships. nih.govresearchgate.net For example, the synthesis of (±)-2-methoxy-4-thiatetradecanoic acid and (±)-2-methoxy-4-oxatetradecanoic acid has provided insights into the impact of heteroatom substitution on antifungal efficacy. chapman.edu

Continued efforts in synthetic chemistry are essential for developing highly specific and potent analogs that can serve as research probes. beilstein-journals.org These probes would be invaluable tools for dissecting the biological functions of this class of fatty acids. Future directions in synthesis could focus on:

Stereospecific Synthesis : Investigating the differential activities of the R- and S-enantiomers, as computational models suggest the S-enantiomer may be a better inhibitor of certain enzymes. nih.gov

Introduction of Reporter Groups : Incorporating fluorescent tags or biotin (B1667282) labels to facilitate the visualization and pull-down of target proteins.

Systematic Structural Modifications : Altering chain length, branching, and the position of the methoxy (B1213986) group to optimize potency and selectivity for specific protein targets.

| Analog | Key Modification | Noted Activity/Property |

| (±)-2-methoxy-4-thiatetradecanoic acid | Sulfur at position 4 | Higher antifungal activity against C. albicans compared to its 4-oxa counterpart. chapman.edu |

| (±)-2-methoxy-4-oxatetradecanoic acid | Oxygen at position 4 | Better antifungal activity against C. neoformans and A. niger compared to its 4-thia counterpart. chapman.edu |

| (S)-2-methoxytetradecanoic acid | S-enantiomer | Predicted to be a better enzyme inhibitor than the R-enantiomer based on computational models. nih.gov |

Application of this compound in Novel Preclinical Disease Models

The established antifungal properties of this compound warrant its evaluation in a wider range of preclinical disease models. nih.govresearchgate.net While its efficacy against pathogens like Candida albicans, Cryptococcus neoformans, and Aspergillus niger has been demonstrated in vitro, its potential in animal models of fungal infections remains to be fully explored. researchgate.netchapman.edu

Beyond infectious diseases, its role in other pathological conditions should be investigated. Given the involvement of fatty acid metabolism in cancer and other diseases, preclinical models of these conditions could reveal new therapeutic opportunities. mdpi.com For instance, its effects could be studied in models of prostate cancer, where voltage-gated sodium channels, potential targets for similar lipophilic molecules, are implicated. google.com The use of intact human tissue assays as an intermediate step between in vitro and in vivo models could also provide valuable preclinical data. google.com However, a systematic approach to dosing rationale is crucial to ensure the translational potential of these preclinical studies. nih.gov

Exploration of Stereochemical Control in Biological Systems and its Broader Implications

The chirality of this compound at the α-carbon presents a significant opportunity to study the role of stereochemistry in biological recognition and activity. nih.gov The natural form of related α-methoxylated fatty acids has been determined to have the R configuration. researchgate.net Computational modeling has suggested that the S-enantiomer of this compound may exhibit superior inhibitory activity against certain enzymes due to specific hydrogen bonding interactions within the active site. nih.gov

Synthesizing and testing the optically pure enantiomers of this compound and its analogs is a critical next step. nih.gov This will not only validate the computational predictions but also provide a deeper understanding of how stereochemistry governs ligand-protein interactions. Such studies have broader implications for drug design, as they can guide the development of more selective and potent therapeutic agents by optimizing their three-dimensional structure to fit the target binding site. This approach has been successfully applied to other bioactive molecules where enantiomers exhibit distinct pharmacological profiles. google.com

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Methoxytetradecanoic acid, and what key analytical techniques confirm its structure?

- Answer: The total synthesis of (±)-2-Methoxytetradecanoic acid involves stereoselective methods such as the coupling of methoxy groups to fatty acid precursors. A common approach includes the use of acetylenic intermediates and subsequent hydrogenation to achieve the desired carbon chain length. Analytical techniques like NMR spectroscopy (to confirm methoxy group positioning) and mass spectrometry (for molecular weight validation) are critical for structural verification .

Q. What safety precautions are recommended when handling this compound in laboratory settings?

- Answer: Safety protocols include wearing nitrile gloves , goggles , and lab coats to prevent skin/eye contact (classified as H315/H319 hazards). Work should be conducted in a fume hood to avoid inhalation, and spills must be contained using inert adsorbents (e.g., quartz sand). Immediate rinsing with water is required for accidental exposure .

Advanced Research Questions

Q. How does the antifungal activity of this compound vary across different fungal strains, and what experimental factors influence these outcomes?

- Answer: In vitro studies demonstrate strain-specific efficacy, with pronounced activity against Candida albicans and Aspergillus species. Variability arises from differences in culture media composition (e.g., lipid content affecting solubility) and incubation conditions (aerobic vs. anaerobic). Dose-response assays (e.g., MIC values) should be standardized using CLSI guidelines to ensure reproducibility .

Q. What strategies can resolve contradictions in reported bioactivity data for this compound across studies?

- Answer: Discrepancies may stem from methodological heterogeneity , such as solvent choice (DMSO vs. ethanol) impacting compound stability, or assay endpoints (fungistatic vs. fungicidal effects). Meta-analyses should normalize variables like inoculum size and incubation time. Cross-validation using chemo-informatic tools (e.g., molecular docking to predict target interactions) can clarify mechanistic inconsistencies .

Q. What experimental designs optimize the evaluation of this compound’s mechanism of action in fungal membranes?

- Answer: Employ liposome-based models to simulate fungal membrane interactions, using techniques like fluorescence anisotropy to assess lipid bilayer disruption. Coupling this with proteomic profiling (e.g., SDS-PAGE/Western blotting) identifies enzyme targets such as lanosterol demethylase. Control experiments should include fatty acid analogs (e.g., non-methoxy derivatives) to isolate structural contributions .

Q. How can researchers address the compound’s limited aqueous solubility in pharmacological assays?

- Answer: Use colloidal dispersions (e.g., Tween-80 or cyclodextrin complexes) to enhance solubility. Dynamic light scattering (DLS) monitors particle size stability, while HPLC-UV quantifies dissolution efficiency. Alternatively, derivatization into methyl esters or salts improves bioavailability for in vivo models .

Data Analysis and Validation

Q. What statistical methods are appropriate for analyzing dose-dependent antifungal effects?

- Answer: Apply non-linear regression models (e.g., log-dose vs. response curves) to calculate EC50 values. Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare efficacy across strains. Cluster analysis can identify outlier data points caused by experimental artifacts .

Q. How should researchers validate the purity of synthesized this compound batches?

- Answer: Combine chromatographic methods (HPLC with C18 columns, ≥95% purity threshold) and spectroscopic validation (FTIR for functional group analysis). Cross-check against commercial standards via melting point determination and elemental analysis .

Safety and Compliance

Q. What disposal protocols align with environmental regulations for this compound waste?

- Answer: Neutralize acidic waste with calcium carbonate before incineration. Liquid residues must be treated via activated carbon filtration to adsorb organic contaminants. Document disposal in accordance with EPA guidelines (40 CFR Part 261) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.